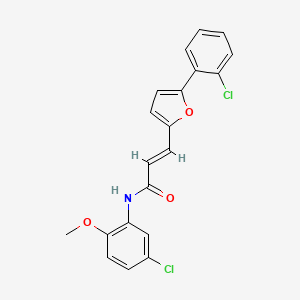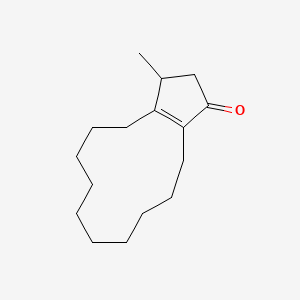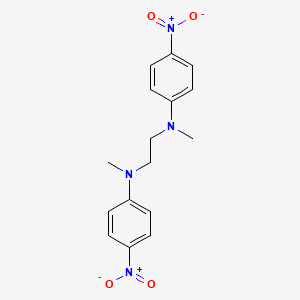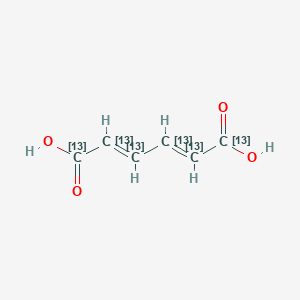
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is a compound characterized by the presence of two conjugated double bonds and a carboxylic acid group. This compound is a labeled version of hexa-2,4-dienedioic acid, where the carbon atoms are isotopically labeled with carbon-13. It is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid typically involves the use of isotopically labeled precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming hexanoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Hexanoic acid derivatives.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is used in various scientific research fields:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific isotopic compositions.
Mecanismo De Acción
The mechanism of action of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. The compound can participate in various chemical reactions, forming intermediates that interact with enzymes and other biomolecules. The isotopic labeling allows for precise tracking of these interactions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-2,4-dienoic acid: The non-labeled version of the compound.
Sorbic acid: A similar compound with antimicrobial properties.
Muconic acid: Another diene-containing compound with industrial applications.
Uniqueness
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is unique due to its isotopic labeling, which provides valuable insights in research applications. The labeled carbon atoms allow for detailed studies of reaction mechanisms and metabolic pathways, making it a powerful tool in scientific investigations.
Propiedades
Fórmula molecular |
C6H6O4 |
|---|---|
Peso molecular |
148.066 g/mol |
Nombre IUPAC |
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
TXXHDPDFNKHHGW-KKNQWOTISA-N |
SMILES isomérico |
[13CH](=[13CH]/[13C](=O)O)\[13CH]=[13CH]\[13C](=O)O |
SMILES canónico |
C(=CC(=O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
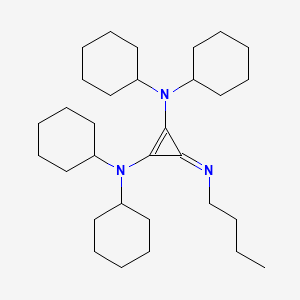
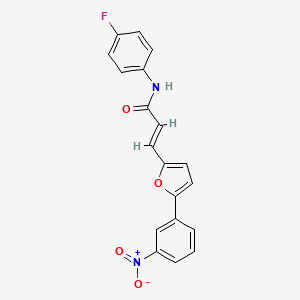
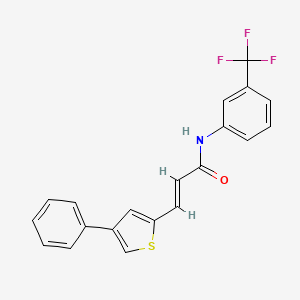
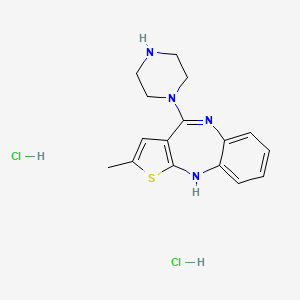
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
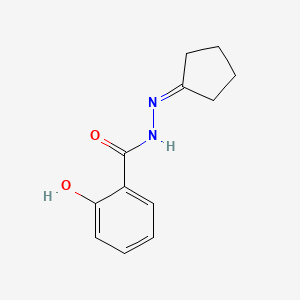
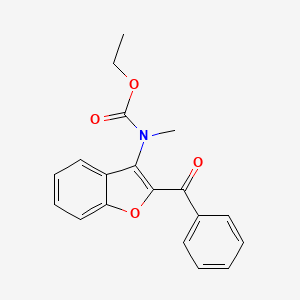
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
